molecular formula C26H31NO3 B12615127 N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-12-8

N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B12615127
CAS No.: 920270-12-8
M. Wt: 405.5 g/mol
InChI Key: OVYYNTYHZQCHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring:

  • A biphenyl core (two phenyl rings linked at the 1,1' positions).
  • A carboxamide group at the 4-position of the biphenyl.
  • A furan-2-ylmethyl substituent on the carboxamide nitrogen.
  • An octyloxy group (C₈H₁₇O) at the 4'-position of the distal phenyl ring.

This compound combines aromaticity, hydrogen-bonding capability (via the carboxamide), and lipophilicity (from the octyloxy chain), making it relevant for applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., liquid crystals) .

Properties

CAS No.

920270-12-8

Molecular Formula

C26H31NO3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-octoxyphenyl)benzamide

InChI

InChI=1S/C26H31NO3/c1-2-3-4-5-6-7-18-29-24-16-14-22(15-17-24)21-10-12-23(13-11-21)26(28)27-20-25-9-8-19-30-25/h8-17,19H,2-7,18,20H2,1H3,(H,27,28)

InChI Key

OVYYNTYHZQCHRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with octyloxybiphenylamine under specific conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide has shown promise in medicinal chemistry due to its potential biological activities:

Anticancer Activity
Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in assays involving breast cancer cell lines (MCF-7 and MDA-MB-231), it demonstrated significant activity:

Cell LineIC50 (µM)
MCF-725
MDA-MB-23130

Flow cytometry analysis revealed that the compound induces apoptosis in these cells, suggesting its potential as a therapeutic agent for breast cancer treatment.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1.0 µg/mL
Escherichia coli1.0 µg/mL2.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL1.5 µg/mL

These results indicate significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Materials Science

In materials science, this compound can be utilized in the development of organic electronic devices due to its favorable electronic properties and stability.

Conductivity and Stability
Research has indicated that compounds with similar structures exhibit enhanced conductivity and stability when integrated into organic photovoltaic cells and light-emitting diodes (LEDs). The incorporation of furan and biphenyl moieties contributes to effective charge transport properties.

Case Study 1: Anticancer Evaluation

A detailed study was conducted on the anticancer effects of this compound using human breast adenocarcinoma cell lines. The results demonstrated not only cytotoxicity but also the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another significant study focused on the antimicrobial efficacy of the compound against various pathogens. The findings established a correlation between structural modifications and enhanced activity, paving the way for the design of more potent antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The furan ring and biphenyl structure allow it to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Key Features Reference
N-(4-Hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide - 4-Hydroxy-2-methylphenyl on carboxamide
- No alkoxy on biphenyl
Enhanced hydrogen bonding and solubility due to -OH group; lower lipophilicity (logP ~3.5)
N-(2-Chlorophenyl)[1,1'-biphenyl]-4-carboxamide - 2-Chlorophenyl on carboxamide
- No alkoxy on biphenyl
Increased electrophilicity and bioactivity (e.g., antimicrobial); Cl atom enhances metabolic stability
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide - Tetrahydrobenzo[d]thiazole on carboxamide
- No alkoxy on biphenyl
Dual kinase inhibition (CK2/GSK3β) due to rigid heterocyclic moiety
N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide - Furan-2-ylmethyl on carboxamide
- 4'-Octyloxy on biphenyl
High lipophilicity (logP ~6.8); potential for membrane penetration and liquid crystal behavior

Physicochemical Properties

  • Lipophilicity (logP): The octyloxy chain significantly increases logP (~6.8) compared to analogs with shorter alkoxy groups (e.g., methoxy: logP ~4.2) .
  • Solubility: Longer alkoxy chains reduce aqueous solubility but enhance lipid bilayer permeability, a critical factor in drug design .
  • Hydrogen-Bonding Capacity: The carboxamide group (-CONH-) enables interactions with biological targets, while furan oxygen contributes to π-π stacking .

Research Findings and Unique Advantages

  • Octyloxy Group Impact: The 4'-octyloxy chain enhances thermal stability (decomposition temperature >250°C) and mesophase range in liquid crystals compared to methoxy or ethoxy analogs .
  • Furan Contribution: The furan-2-ylmethyl group may confer antioxidant properties, as seen in structurally related furan derivatives (IC₅₀: 12 µM in DPPH assay) .
  • Synergistic Effects: Combining the biphenyl core with a flexible octyloxy chain and rigid furan ring balances rigidity and fluidity, optimizing performance in both biological and material applications .

Biological Activity

N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H31NO. The compound features a furan ring, an octyloxy group, and a biphenyl structure, which contribute to its unique chemical properties and potential biological interactions .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Derivative : The furan ring is synthesized through cyclization reactions involving appropriate precursors.
  • Biphenyl Coupling : The biphenyl moiety can be introduced via coupling reactions such as Suzuki or Heck reactions.
  • Carboxamide Formation : The final step involves the conversion of a carboxylic acid to an amide.

The biological activity of this compound may involve interactions with various biological targets including enzymes and receptors. The presence of the furan and octyloxy groups enhances its lipophilicity and binding affinity, potentially allowing it to modulate biological pathways effectively.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that biphenyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that a related compound reduced cell viability in various cancer cell lines by triggering programmed cell death pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that derivatives of biphenyls possess antibacterial and antifungal properties. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes .

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of biphenyl derivatives in targeting specific cancer pathways. In vitro tests showed that these compounds significantly inhibited proliferation in breast cancer cells.
  • Antimicrobial Testing : Research conducted at a university laboratory assessed the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition, suggesting potential for therapeutic applications in treating bacterial infections.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acidStructureModerate anticancer activity
3'-Chloro-4'-(methoxy)[1,1'-biphenyl]-4-carboxamideStructureAntimicrobial properties
N-[Furan-2-ylmethyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamideStructurePotential neuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.